3-methyl-N,1-diphenyl-4-pyrazolecarbothioamide
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Overview
Description
3-methyl-N,1-diphenyl-4-pyrazolecarbothioamide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-Methyl-N,1-Diphenyl-4-Pyrazolecarbothioamide and its derivatives have been synthesized for various scientific applications. The synthesis involves reactions like the Claisen-Schmidt condensation and reactions with hydrazine. These compounds are characterized by their physical constants and confirmed through spectroscopic methods like IR, 1H NMR, and mass spectrometry (Tantawy et al., 2012).
Antimicrobial and Antiviral Activity
- Some derivatives of 3-Methyl-N,1-Diphenyl-4-Pyrazolecarbothioamide have shown significant antimicrobial and antiviral activities. These activities have been evaluated against various pathogens like herpes simplex virus and bacteria, demonstrating the potential of these compounds in developing new antimicrobial agents (Ningaiah et al., 2014).
Anticancer Properties
- The derivatives of 3-Methyl-N,1-Diphenyl-4-Pyrazolecarbothioamide have been explored for their anticancer properties. Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer therapy (Lee et al., 2016).
Corrosion Inhibition
- Some derivatives of 3-Methyl-N,1-Diphenyl-4-Pyrazolecarbothioamide have been studied for their corrosion inhibition properties, particularly on metals like mild steel. These studies are significant for industrial applications, where corrosion is a major issue (Ouici et al., 2016).
properties
Product Name |
3-methyl-N,1-diphenyl-4-pyrazolecarbothioamide |
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Molecular Formula |
C17H15N3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-methyl-N,1-diphenylpyrazole-4-carbothioamide |
InChI |
InChI=1S/C17H15N3S/c1-13-16(17(21)18-14-8-4-2-5-9-14)12-20(19-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,21) |
InChI Key |
UBYPTYAEDLWULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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